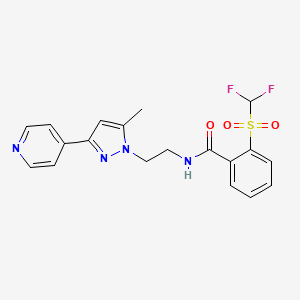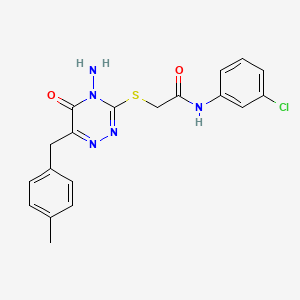![molecular formula C13H11F3N2O3 B2980011 4-[3-(Trifluoromethoxy)benzoyl]morpholine-3-carbonitrile CAS No. 1797705-77-1](/img/structure/B2980011.png)
4-[3-(Trifluoromethoxy)benzoyl]morpholine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(Trifluoromethoxy)benzoyl]morpholine-3-carbonitrile, also known as TFMB-Morpholine, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the morpholine family and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 4-[3-(Trifluoromethoxy)benzoyl]morpholine-3-carbonitrileine is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. This inhibition leads to the suppression of cancer cell growth and can potentially lead to the death of cancer cells.
Biochemische Und Physiologische Effekte
4-[3-(Trifluoromethoxy)benzoyl]morpholine-3-carbonitrileine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. This inhibition leads to the suppression of cancer cell growth and can potentially lead to the death of cancer cells. 4-[3-(Trifluoromethoxy)benzoyl]morpholine-3-carbonitrileine has also been shown to have anti-inflammatory properties and can potentially be used as a treatment for various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-[3-(Trifluoromethoxy)benzoyl]morpholine-3-carbonitrileine in lab experiments is its high yield synthesis method. This allows for the production of large quantities of this compound, which is essential for conducting experiments. However, one of the main limitations of using this compound is its potential toxicity. 4-[3-(Trifluoromethoxy)benzoyl]morpholine-3-carbonitrileine has been shown to have toxic effects on certain cells, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many future directions for research on 4-[3-(Trifluoromethoxy)benzoyl]morpholine-3-carbonitrileine. One potential direction is to study the potential of this compound as a treatment for various types of cancer. Another direction is to study the potential of this compound as a treatment for inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxic effects on cells.
Synthesemethoden
The synthesis of 4-[3-(Trifluoromethoxy)benzoyl]morpholine-3-carbonitrileine has been achieved using different methods. One of the most common methods involves the reaction of 3-(Trifluoromethoxy)benzoyl chloride with morpholine in the presence of a base such as triethylamine. This reaction yields 4-[3-(Trifluoromethoxy)benzoyl]morpholine-3-carbonitrileine as a white solid with a high yield. Other methods include the use of different reagents and solvents to achieve the synthesis of this compound.
Wissenschaftliche Forschungsanwendungen
4-[3-(Trifluoromethoxy)benzoyl]morpholine-3-carbonitrileine has been studied for its potential applications in various scientific fields. One of the most significant applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential as a drug candidate. 4-[3-(Trifluoromethoxy)benzoyl]morpholine-3-carbonitrileine has been shown to have anticancer properties and has been studied for its potential as a treatment for various types of cancer.
Eigenschaften
IUPAC Name |
4-[3-(trifluoromethoxy)benzoyl]morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O3/c14-13(15,16)21-11-3-1-2-9(6-11)12(19)18-4-5-20-8-10(18)7-17/h1-3,6,10H,4-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBSSBYEJJGBNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)C2=CC(=CC=C2)OC(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Trifluoromethoxy)benzoyl]morpholine-3-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

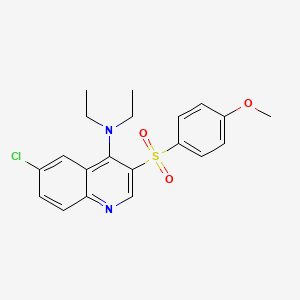
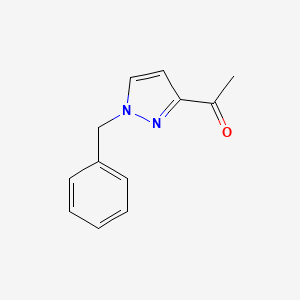
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide](/img/structure/B2979932.png)
![Benzyl (2-((3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)amino)-2-oxoethyl)carbamate](/img/structure/B2979933.png)
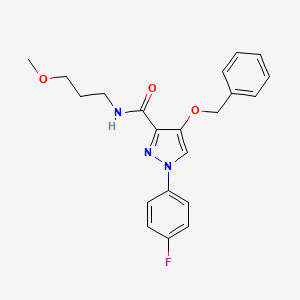
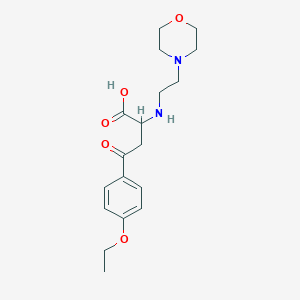
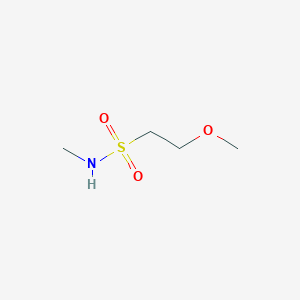
![1-(4-Chlorophenyl)-3-[(1,3-dimethylpyrazol-4-yl)methyl]urea](/img/structure/B2979939.png)
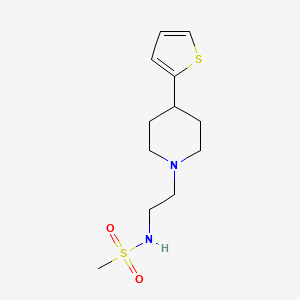
![N-(4-chloro-2-fluorophenyl)-2-(3-oxo-6-propan-2-ylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide](/img/structure/B2979942.png)
![N-[[5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2979943.png)
![4-fluoro-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide](/img/structure/B2979944.png)
